4-(Tert-Butyl)-2,6-Dimethylaniline
Overview
Description
4-(Tert-Butyl)-2,6-Dimethylaniline is an organic compound with the molecular formula C12H19N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with tert-butyl and methyl groups. This compound is known for its applications in various chemical processes and industries due to its unique structural properties.
Scientific Research Applications
4-(Tert-Butyl)-2,6-Dimethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Tert-Butyl)-2,6-Dimethylaniline can be synthesized through several methods. One common approach involves the alkylation of 2,6-dimethylaniline with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(Tert-Butyl)-2,6-Dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction typically produces the corresponding amine derivatives .
Mechanism of Action
The mechanism of action of 4-(Tert-Butyl)-2,6-Dimethylaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural configuration. The pathways involved often include modulation of oxidative stress and signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Similar in structure but lacks the amino group.
4-tert-Butylcatechol: Contains hydroxyl groups instead of an amino group.
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.
Uniqueness
4-(Tert-Butyl)-2,6-Dimethylaniline is unique due to the presence of both tert-butyl and methyl groups on the aromatic ring, which significantly influences its chemical reactivity and physical properties. This structural uniqueness makes it valuable in specific chemical syntheses and industrial applications .
Properties
IUPAC Name |
4-tert-butyl-2,6-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-8-6-10(12(3,4)5)7-9(2)11(8)13/h6-7H,13H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHGWEBJQVWINZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361190 | |
Record name | 4-tert-butyl-2,6-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42014-60-8 | |
Record name | 4-tert-butyl-2,6-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-(Tert-Butyl)-2,6-Dimethylaniline in the synthesis described in the research?
A1: this compound acts as a reactant in the condensation reaction with butane-2,3-dione (also known as diacetyl). This reaction forms the title compound, 2,3-bis[(4-tert-butyl-2,6-dimethylphenyl)imino]butane [].
Q2: How does the structure of the synthesized compound, derived from this compound, relate to its spatial configuration?
A2: The synthesized compound, 2,3-bis[(4-tert-butyl-2,6-dimethylphenyl)imino]butane, possesses a center of symmetry. The presence of the C=N double bond results in an E conformation. Notably, the benzene ring within the molecule is almost perpendicular to the plane formed by the 1,4-diazabutadiene moiety. This orientation is evident from the dihedral angle of 89.8° between these two planes [].
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